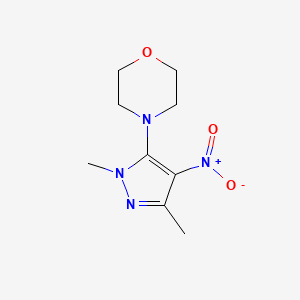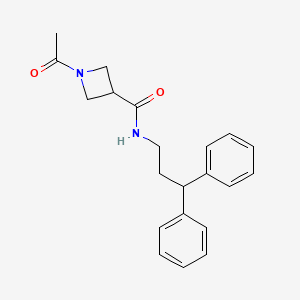![molecular formula C17H20N2O4S B2726391 N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide CAS No. 899979-77-2](/img/structure/B2726391.png)
N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide, also known as BZM055, is a compound that belongs to the class of sulfonamide derivatives. It has been found to exhibit potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders.
Scientific Research Applications
Sigma Receptor Scintigraphy in Breast Cancer Diagnosis
N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) has been investigated for its ability to visualize primary breast tumors in humans in vivo. This compound preferentially binds to sigma receptors, which are overexpressed on breast cancer cells. A study administered P-(123)I-MBA to patients with a mammographically suspicious breast mass, resulting in a focal increased tracer accumulation in 8 of 10 patients with histologically confirmed breast cancer. This preliminary study suggests P-(123)I-MBA's potential in breast cancer diagnosis due to its accumulation in breast tumors in vivo, indicating a noninvasive method to assess tumor proliferation (Caveliers et al., 2002).
Organic Chemistry and Synthesis Routes
Research on organophosphorus compounds has unveiled simple new routes to phosphorins from 2-hydroxy-, 2-mercapto-, and 2-aminobenzoic acids and their derivatives. Such compounds, including those structurally related to N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide, play crucial roles in developing novel chemical syntheses and have implications in material science and pharmaceutical chemistry (El‐Barbary & Lawesson, 1981).
Drug Metabolism Studies
The transformation of metoclopramide in rabbits has been studied to understand its metabolism. Metoclopramide, closely related in structure to this compound, undergoes various transformations in the body, resulting in different metabolites. These studies are crucial for understanding the drug's pharmacokinetics and designing safer and more effective therapeutic agents (Arita et al., 1970).
Pharmacological Activity of Benzamide Derivatives
Investigations into novel N-[[dialkylamino)ethoxy]benzyl]benzamide derivatives, derived from metoclopramide, have led to the identification of compounds with balanced gastrointestinal prokinetic and antiemetic activities. These studies contribute to the development of new gastrointestinal prokinetic agents, showcasing the therapeutic potential of benzamide derivatives in treating gastrointestinal disorders (Sakaguchi et al., 1992).
Antioxidant Agents
A series of N-arylbenzamides, including amino-substituted derivatives, has been prepared and evaluated for their antioxidant capacity through DPPH and FRAP assays. The study found that most systems exhibit improved antioxidative properties relative to the reference molecule BHT, highlighting the potential of benzamide scaffolds in designing potent antioxidants (Perin et al., 2018).
properties
IUPAC Name |
N-[2-(benzylsulfamoyl)ethyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-16-9-7-15(8-10-16)17(20)18-11-12-24(21,22)19-13-14-5-3-2-4-6-14/h2-10,19H,11-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBMGQRZFHEVFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-4-[(4-chlorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2726310.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-methylsulfonylbenzamide](/img/structure/B2726313.png)


![Ethyl 5-(2-(benzylthio)acetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2726318.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N,N-dimethylacetamide](/img/structure/B2726320.png)
![5-chloro-1-(3,4-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2726321.png)


![Spiro[chromane-2,3'-thietan]-4-one 1',1'-dioxide](/img/structure/B2726330.png)
